molecular formula C20H27N7 B415717 2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE

2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE

Cat. No.: B415717
M. Wt: 365.5g/mol
InChI Key: HVUNAMTXYIVGSG-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE is a chemical compound with the molecular formula C20H27N7 and a molecular weight of 365.47528 . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone typically involves the condensation reaction of isonicotinaldehyde with 2,6-dipiperidin-1-ylpyrimidin-4-yl hydrazine . This reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, it can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE can be compared with other hydrazone derivatives, such as:

  • Isonicotinaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)hydrazone : This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties .
  • Nicotinaldehyde hydrazone derivatives : These compounds have a similar core structure but differ in the substituents attached to the hydrazone group, resulting in different activities and applications.

The uniqueness of isonicotinaldehyde (2,6-dipiperidin-1-ylpyrimidin-4-yl)hydrazone lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other hydrazone derivatives.

Properties

Molecular Formula

C20H27N7

Molecular Weight

365.5g/mol

IUPAC Name

2,6-di(piperidin-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine

InChI

InChI=1S/C20H27N7/c1-3-11-26(12-4-1)19-15-18(25-22-16-17-7-9-21-10-8-17)23-20(24-19)27-13-5-2-6-14-27/h7-10,15-16H,1-6,11-14H2,(H,23,24,25)/b22-16+

InChI Key

HVUNAMTXYIVGSG-CJLVFECKSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCCCC4

SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCCCC4

Origin of Product

United States

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